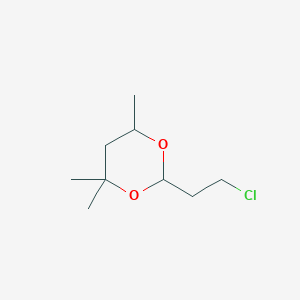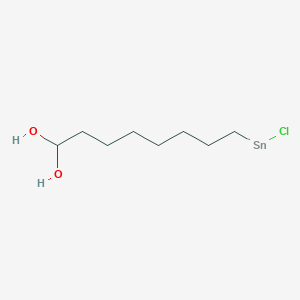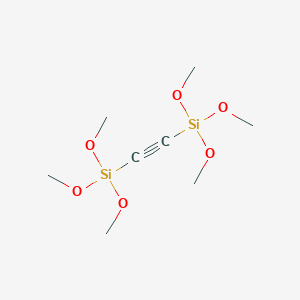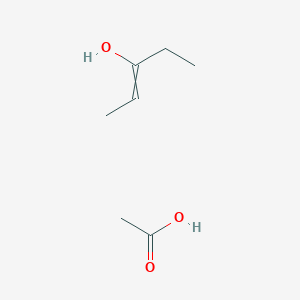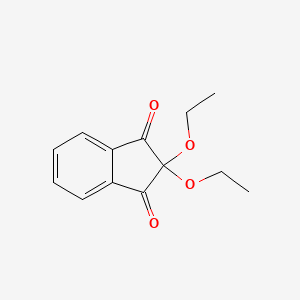
1H-Indene-1,3(2H)-dione, 2,2-diethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indene-1,3(2H)-dione, 2,2-diethoxy- is a chemical compound with a unique structure that includes an indene backbone and two ethoxy groups
Vorbereitungsmethoden
The synthesis of 1H-Indene-1,3(2H)-dione, 2,2-diethoxy- can be achieved through several synthetic routes. One common method involves the reaction of indene derivatives with ethoxy reagents under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production.
Analyse Chemischer Reaktionen
1H-Indene-1,3(2H)-dione, 2,2-diethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Indene-1,3(2H)-dione, 2,2-diethoxy- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1H-Indene-1,3(2H)-dione, 2,2-diethoxy- involves its interaction with molecular targets and pathways. The specific mechanism depends on the context of its use, such as its role in a chemical reaction or its biological activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
1H-Indene-1,3(2H)-dione, 2,2-diethoxy- can be compared with other similar compounds, such as:
- 1H-Indene, 1,3-dimethyl-
- 5,6-Dichloro-2,3-dihydro-1H-inden-1-one
These compounds share structural similarities but differ in their functional groups and reactivity. The uniqueness of 1H-Indene-1,3(2H)-dione, 2,2-diethoxy- lies in its specific functional groups and the resulting chemical properties and applications.
Eigenschaften
CAS-Nummer |
20847-51-2 |
|---|---|
Molekularformel |
C13H14O4 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
2,2-diethoxyindene-1,3-dione |
InChI |
InChI=1S/C13H14O4/c1-3-16-13(17-4-2)11(14)9-7-5-6-8-10(9)12(13)15/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
ZLCGIPHRDDDYKF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1(C(=O)C2=CC=CC=C2C1=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


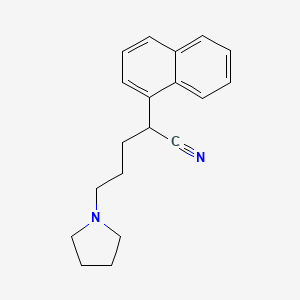

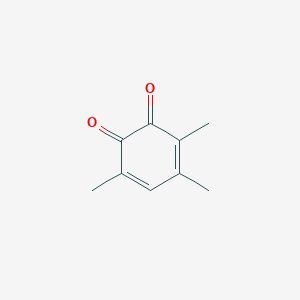
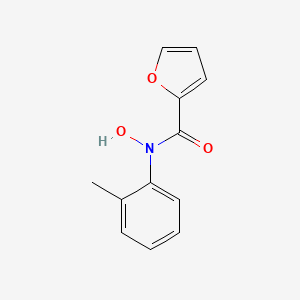
![[2-(Ethoxymethyl)phenyl]-(2-methoxyphenyl)-(4-methoxyphenyl)methanol](/img/structure/B14718148.png)

![Acetic acid, oxo[(4-propoxyphenyl)amino]-, ethyl ester](/img/structure/B14718152.png)
